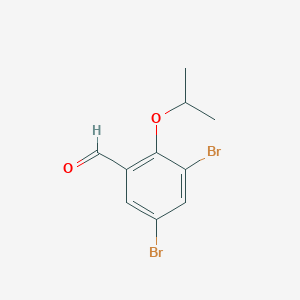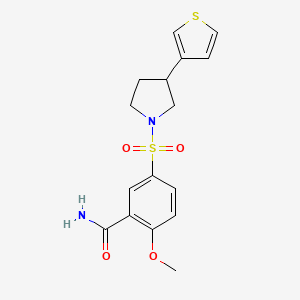
2-Methoxy-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-Methoxy-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzamide is a synthetic molecule that may have potential applications in medicinal chemistry. The structure suggests that it is a benzamide derivative with a methoxy group, a sulfonyl group, and a thiophene-containing pyrrolidine moiety. This type of compound could be of interest due to the biological activities associated with benzamide and sulfonyl derivatives, as well as heterocyclic compounds like thiophenes and pyrrolidines.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a five-step synthesis was used to label sulpiride, a benzamide derivative, with carbon-14, starting from barium carbonate 14C . Another study synthesized substituted benzamide/benzene sulfonamides with anticancer properties, where mesitylene sulfonyl chloride was reacted with ethylacetohydroxymate and triethylamine in dimethylformamide, followed by several other steps . These methods could potentially be adapted for the synthesis of 2-Methoxy-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzamide.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be complex, and their conformation can significantly influence their biological activity. X-ray analysis and molecular orbital methods such as AM1 have been used to study the structure and conformation of related compounds, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide . These techniques could be employed to analyze the molecular structure of 2-Methoxy-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzamide to understand its conformation and potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of benzamide and sulfonyl derivatives can be influenced by the substituents on the aromatic ring and the nature of the heterocyclic moieties attached to them. For example, the introduction of a mesitylene sulfonyl group and subsequent reactions with amines and reductants have been used to create compounds with potential anticancer activity . The chemical reactions involving 2-Methoxy-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzamide would likely depend on the electronic, steric, and lipophilic properties of the substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can vary widely. Solubility, melting point, and stability are important factors that can affect the compound's suitability for drug development. The solvated crystal structure of a related compound provided insights into its solubility and potential interactions in biological systems . Similar analyses would be necessary to fully characterize the physical and chemical properties of 2-Methoxy-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzamide.
科学的研究の応用
Organic Synthesis and Chemical Reactions
2-Methoxy-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzamide and its derivatives have been explored in the context of organic synthesis, particularly in reactions involving ring opening, cyclization, and the formation of amides and enamines. For instance, Buggle, McManus, and O'sullivan (1978) described reactions of 3-alkoxy- and 3-alkylthio-benzo[b]thiophen 1,1-dioxides with morpholine, piperidine, and pyrrolidine, leading to the formation of amides and enamines under specific conditions, highlighting the compound's utility in synthesizing complex organic molecules Buggle, McManus, & O'sullivan, 1978.
Medicinal Chemistry and Drug Development
In medicinal chemistry, derivatives of 2-Methoxy-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzamide have been synthesized and evaluated for their potential therapeutic applications. For example, studies on the synthesis and cytotoxicity of 6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones, a class of compounds that includes structures related to 2-Methoxy-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzamide, have demonstrated significant cytotoxic effects against various cancer cell lines, indicating the compound's relevance in the development of anticancer agents Hour, Yang, Lien, Kuo, & Huang, 2007.
特性
IUPAC Name |
2-methoxy-5-(3-thiophen-3-ylpyrrolidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-22-15-3-2-13(8-14(15)16(17)19)24(20,21)18-6-4-11(9-18)12-5-7-23-10-12/h2-3,5,7-8,10-11H,4,6,9H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVWPMDIBXKLFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CSC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

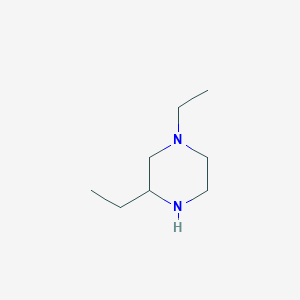
![2-[(5-bromopyridin-3-yl)oxy]-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2551101.png)
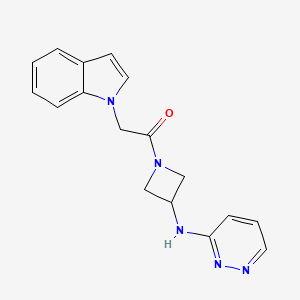
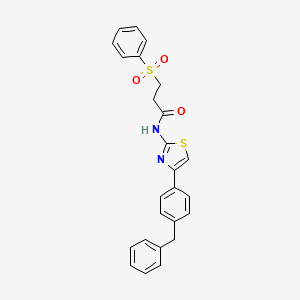
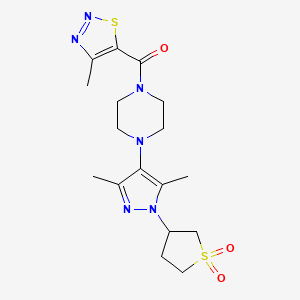
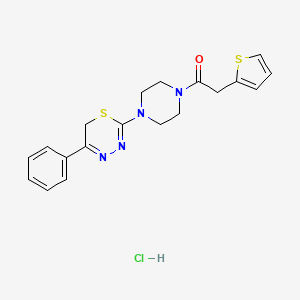
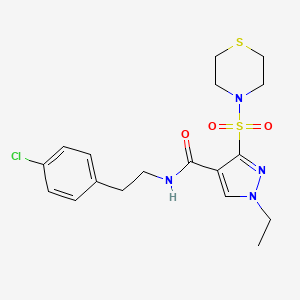

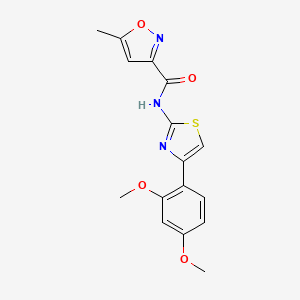
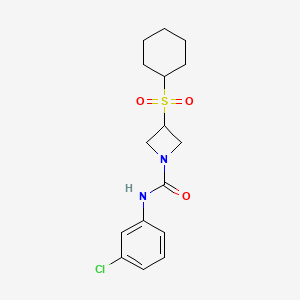
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2551119.png)
![2-[[4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2551120.png)
